Cas no 899356-36-6 (3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine)
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 899356-36-6
- 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
- F3062-0080
- AKOS001860028
- 3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
- 3-(4-chlorophenyl)sulfonyl-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
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- Inchi: 1S/C23H19ClN2O3S/c1-15-6-11-21-20(12-15)23(26-17-4-3-5-18(13-17)29-2)22(14-25-21)30(27,28)19-9-7-16(24)8-10-19/h3-14H,1-2H3,(H,25,26)
- InChI Key: HRXBEALGQXRROP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(C1=CN=C2C=CC(C)=CC2=C1NC1C=CC=C(C=1)OC)(=O)=O
Computed Properties
- Exact Mass: 438.0804913g/mol
- Monoisotopic Mass: 438.0804913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 662
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 76.7Ų
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3062-0080-2μmol |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-5μmol |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-10μmol |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-1mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-2mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-3mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-4mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-5mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F3062-0080-10mg |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine |
899356-36-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine
Introduction to 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine (CAS No. 899356-36-6)
3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 899356-36-6, represents a promising candidate for further research and development in the quest for novel therapeutic agents.
The molecular structure of this compound is characterized by a quinoline core, which is a well-known scaffold in medicinal chemistry. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The presence of a 4-chlorobenzenesulfonyl group and a 3-methoxyphenyl moiety introduces additional functional diversity, which can modulate the biological activity of the molecule. Specifically, the sulfonyl group is known to enhance binding affinity to biological targets, while the methoxy group can influence metabolic stability and pharmacokinetic properties.
In recent years, there has been a surge in interest towards developing small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The quinoline scaffold, with its ability to interact with various biological targets, makes it an attractive platform for drug discovery. The compound 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine has been investigated for its potential role in inhibiting key enzymes such as kinases and proteases, which are often dysregulated in cancer and inflammatory diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to construct the complex quinoline core. The introduction of the 4-chlorobenzenesulfonyl group and the 3-methoxyphenyl moiety has been achieved through carefully designed synthetic strategies that maximize functional group compatibility and minimize unwanted side reactions.
Evaluation of the biological activity of 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine has revealed promising results in preclinical studies. The compound has demonstrated inhibitory effects on several target enzymes, including tyrosine kinases and Janus kinases, which are implicated in various pathological conditions such as cancer and autoimmune diseases. Additionally, preliminary pharmacokinetic studies indicate that the compound exhibits favorable solubility and metabolic stability, suggesting its potential for further development into a clinical candidate.
The structural features of this compound also make it an interesting subject for computational studies aimed at understanding its interactions with biological targets at the molecular level. Molecular docking simulations have been performed to predict binding modes and affinity profiles with various enzymes and receptors. These studies have provided valuable insights into the structural requirements for optimal binding and have guided modifications to enhance potency and selectivity.
In conclusion, 3-(4-chlorobenzenesulfonyl)-N-(3-methoxyphenyl)-6-methylquinolin-4-amine (CAS No. 899356-36-6) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups and its ability to interact with key disease-related targets make it a valuable asset in the development of novel therapeutic agents. Further investigation into its synthetic pathways, biological activities, and pharmacokinetic properties will undoubtedly contribute to advancements in drug discovery and development.
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